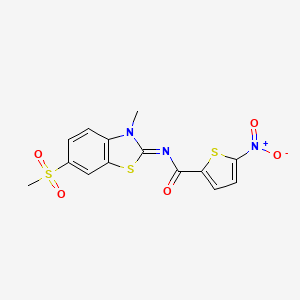![molecular formula C9H19ClN2O B2962523 N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride CAS No. 1171194-73-2](/img/structure/B2962523.png)
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. Despite its toxic effects, MPTP has been instrumental in advancing our understanding of the pathophysiology of Parkinson's disease and has opened up new avenues for the development of potential treatments.
Wirkmechanismus
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This ultimately leads to the death of the neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride causes selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride also causes oxidative stress, inflammation, and mitochondrial dysfunction, which contribute to the degeneration of the neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride has several advantages for laboratory experiments. It produces a consistent and reproducible model of Parkinson's disease, allowing researchers to study the disease in a controlled environment. N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride is also relatively easy to administer and has a rapid onset of action, allowing researchers to study the early stages of the disease. However, N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride has several limitations, including its toxicity and the fact that it only produces a partial model of the disease, as it does not replicate all the features of Parkinson's disease.
Zukünftige Richtungen
There are several future directions for research on N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride and Parkinson's disease. One area of research is the development of new treatments that target the underlying mechanisms of the disease, such as oxidative stress and mitochondrial dysfunction. Another area of research is the identification of biomarkers that can be used to diagnose Parkinson's disease at an earlier stage. Additionally, researchers are exploring the use of stem cell therapies and gene therapies to replace the damaged dopaminergic neurons and restore normal function to the brain.
Synthesemethoden
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride) with hydroxylamine hydrochloride. The reaction is carried out under anhydrous conditions and requires careful handling due to the toxic nature of the reagents and the product.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride has been extensively used in scientific research to create animal models of Parkinson's disease. The neurotoxic effects of N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine hydrochloride selectively target dopaminergic neurons in the substantia nigra, leading to the degeneration of these neurons and the development of motor symptoms similar to Parkinson's disease. This has allowed researchers to study the underlying mechanisms of the disease and to test potential treatments.
Eigenschaften
IUPAC Name |
N-[1-(2-methylpropyl)piperidin-4-ylidene]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8(2)7-11-5-3-9(10-12)4-6-11;/h8,12H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAPNLBNZDRTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(=NO)CC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutylpiperidin-4-one oxime hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2962445.png)
![ethyl (3Z)-3-({2-[(E)-(4-ethoxy-4-oxobutan-2-ylidene)amino]ethyl}imino)butanoate hydrate](/img/structure/B2962447.png)




![1-Methyl-4-[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]piperazine](/img/structure/B2962456.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2962459.png)

![6-(2-(2-chlorophenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2962462.png)
![N-(3-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2962463.png)
